molecular formula C18H12BrN3O3S B2693686 (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-83-4

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2693686
CAS No.: 391866-83-4
M. Wt: 430.28
InChI Key: BFTQGWPSBZFMGA-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a bromine atom at position 6 and a methyl group at position 2. The Z-configuration of the imine bond (C=N) in the thiazole ring distinguishes it stereoelectronically from its E-isomers. The acetamide moiety is linked to a 1,3-dioxoisoindolin-2-yl group, introducing a rigid, electron-deficient aromatic system.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c1-21-13-7-6-10(19)8-14(13)26-18(21)20-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTQGWPSBZFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and an isoindoline structure, both of which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3}. Its structure includes:

  • A thiazole ring , which contributes to various biological interactions.
  • An isoindoline moiety , known for its role in drug design due to its ability to interact with biological targets.

The biological activity of this compound likely involves interaction with specific enzymes or receptors. The thiazole and isoindoline structures can facilitate binding to various biological targets, influencing pathways associated with inflammation, cancer, and neurological disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticonvulsant Activity : A series of benzothiazole derivatives have shown anticonvulsant effects in animal models, indicating potential applications in epilepsy treatment .
  • Anticancer Properties : Thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity .
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

  • Anticonvulsant Evaluation : In a study involving several benzothiazole derivatives, compounds were tested for their efficacy in reducing seizure activity in mice. The results indicated that certain derivatives significantly decreased seizure frequency without neurotoxic effects .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings revealed that some compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
  • COX Inhibition : Research focused on the anti-inflammatory properties of thiazole derivatives showed that they could inhibit COX enzymes effectively, with selectivity towards COX-II over COX-I. This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Biological ActivityCompound TypeIC50 (μM)Reference
AnticonvulsantBenzothiazole10
CytotoxicityThiazole5
COX-II InhibitionThiazole0.52

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • Benzo[d]thiazole Moiety : Known for its diverse biological activities.
  • Bromine Substitution : Enhances reactivity and biological activity.
  • Dioxoisoindolin Group : Contributes to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant antimicrobial activity. The presence of the benzo[d]thiazole ring is often associated with:

  • Inhibition of Bacterial Growth : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated efficacy against various fungal strains.

A study evaluating related thiazole derivatives showed promising antimicrobial effects, highlighting their potential as new therapeutic agents against resistant pathogens .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the interaction of the brominated benzothiazole core with cancer cell targets. Research into similar compounds has shown:

  • Inhibition of Cancer Cell Proliferation : Notably against breast cancer cell lines such as MCF7.
  • Induction of Apoptosis : Mechanisms involving cell cycle arrest and apoptosis have been observed in related derivatives .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzo[d]thiazole Core : Utilizing brominated precursors.
  • Coupling with Dioxoisoindolin Derivatives : Achieved through condensation reactions under controlled conditions.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Recent studies have focused on evaluating the pharmacological potential of similar thiazole derivatives. For instance, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated significant antimicrobial and anticancer activities through in vitro assays and molecular docking studies . These findings underscore the relevance of thiazole-containing compounds in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Substituents: Nitro group at position 6 of benzothiazole; thiadiazole-thioether linkage. Bioactivity: Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against cancer cell lines .

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Substituents: E-configuration at the indolinylidene-acetamide junction; quinoline moiety. Properties: Reported molecular weight ≈ 5.411 (units unclear; possibly pIC₅₀ or logP) . Comparison: The Z-configuration in the target compound may alter binding affinity to biological targets due to steric hindrance or dipole alignment differences.

(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides Substituents: Thiocyanate group at position 6 of benzothiazole; dioxothiazolidinone system. Bioactivity: Antimicrobial activity against S.

Electronic and Steric Effects

  • The Z-configuration introduces steric constraints near the acetamide linkage, which may reduce binding entropy compared to E-isomers .

Research Findings and Implications

  • Anticancer Potential: Structural alignment with VEGFR-2 inhibitors (e.g., 6d) suggests the target compound could bind to kinase ATP pockets, though bromine’s bulk may require binding site plasticity .
  • Antimicrobial Activity: The dioxoisoindolinyl group’s rigidity may hinder bacterial efflux pumps more effectively than flexible thiazolidinones .
  • Synthetic Challenges: Steric hindrance from the Z-configuration may complicate purification, necessitating chromatographic or crystallization optimization .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

Answer:
The compound can be synthesized via condensation reactions involving hydrazine derivatives and cyclic anhydrides. For example:

  • Step 1: Prepare the benzo[d]thiazol-2-amine precursor by reacting 6-bromo-3-methylbenzo[d]thiazole with hydrazine hydrate under reflux in ethanol. This forms the hydrazine derivative critical for subsequent condensation .
  • Step 2: React the hydrazine intermediate with phthalic anhydride in glacial acetic acid and toluene at 110°C. This forms the 1,3-dioxoisoindolin-2-yl moiety .
  • Step 3: Purify the product via recrystallization (e.g., ethyl acetate/ethanol) and confirm purity using melting point analysis and elemental composition verification (CHNS/O) .

Basic: How can the structural integrity of this compound be validated after synthesis?

Answer:
Use a multi-technique approach:

  • IR Spectroscopy: Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxoisoindolinyl group, N-H stretch at ~3300 cm⁻¹ for the acetamide) .
  • NMR Spectroscopy:
    • ¹H NMR: Identify protons adjacent to electronegative atoms (e.g., the methyl group on the benzo[d]thiazole ring at δ ~2.5 ppm, aromatic protons in the dioxoisoindolinyl unit at δ ~7.2–7.8 ppm) .
    • ¹³C NMR: Verify carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons in the heterocyclic rings .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve Z/E isomerism and confirm the (Z)-configuration via bond angles and torsional parameters .

Advanced: What computational strategies are suitable for predicting the electronic properties and isomer stability of this compound?

Answer:
Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p):

  • Geometry Optimization: Start with a crystallographic data-derived structure (if available) to minimize energy and compare calculated vs. experimental bond lengths/angles .
  • Isomer Stability: Compare Gibbs free energy of (Z) and (E) isomers to confirm the thermodynamic preference for the (Z)-form. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions stabilizing the configuration .
  • TD-DFT for UV-Vis Prediction: Simulate electronic transitions (e.g., π→π* in the benzo[d]thiazole and dioxoisoindolinyl groups) to correlate with experimental absorbance spectra .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of the hydrazine intermediate?

Answer:

  • Solvent Selection: Use ethylene glycol or DMF as a high-boiling solvent to ensure complete reaction at reflux (120–140°C) while avoiding decomposition .
  • Catalyst Screening: Test acetic acid (1–5 mol%) or p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Stoichiometric Control: Maintain a 1:1.2 molar ratio of benzo[d]thiazol-2-amine to hydrazine hydrochloride to drive the reaction to completion .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

  • Variable Temperature NMR: Perform ¹H NMR at elevated temperatures (e.g., 50°C) to determine if dynamic processes (e.g., hindered rotation) cause unexpected splitting .
  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals. For example, correlate aromatic protons in the dioxoisoindolinyl group with quaternary carbons to confirm substitution patterns .
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., N-(1,3-dioxoisoindolin-2-yl)acetamide derivatives) to identify consistent spectral trends .

Advanced: What strategies are recommended for evaluating the biological activity of this compound, particularly targeting enzyme inhibition?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase or kinases). Focus on hydrogen bonding between the dioxoisoindolinyl carbonyl groups and active-site residues .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of β-lactamase using nitrocefin hydrolysis).
    • Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HEK293) to assess selectivity .
  • SAR Studies: Modify substituents (e.g., bromo vs. methyl groups on the benzo[d]thiazole) to correlate structural features with activity trends .

Basic: What are the critical factors in ensuring reproducibility of the synthetic protocol for this compound?

Answer:

  • Purification Consistency: Use gradient column chromatography (silica gel, ethyl acetate/hexane 1:1 to 3:1) to isolate the product with >95% purity .
  • Moisture Control: Conduct reactions under anhydrous conditions (e.g., molecular sieves in solvent) to prevent hydrolysis of the acetamide group .
  • Documentation: Record detailed parameters (e.g., reflux time, cooling rate) to minimize batch-to-batch variability .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve the (Z)-configuration. Refinement in SHELXL will highlight key torsional angles (e.g., C=N bond twist < 10°) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O bonds between the dioxoisoindolinyl and acetamide groups) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.